molecular formula C18H17NO2 B10845099 6,7-Dimethoxy-3-p-tolyl-quinoline

6,7-Dimethoxy-3-p-tolyl-quinoline

Cat. No.: B10845099
M. Wt: 279.3 g/mol
InChI Key: CMEIVVNDSVPQKC-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-p-tolyl-quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of methoxy groups at positions 6 and 7, along with a p-tolyl group at position 3, makes this compound unique and potentially useful in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-p-tolyl-quinoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Another approach involves the reaction of 6,7-dimethoxyquinoline with p-tolylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out in an organic solvent such as toluene or ethanol, and the product is obtained after purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-p-tolyl-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6,7-Dimethoxy-3-p-tolyl-quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-p-tolyl-quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the phosphorylation of certain receptors, such as the platelet-derived growth factor receptor, by binding to the active site and preventing the receptor’s activation . This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinoline: Lacks the p-tolyl group at position 3.

    3-p-Tolylquinoline: Lacks the methoxy groups at positions 6 and 7.

    6,7-Dimethoxy-3-phenylquinoline: Has a phenyl group instead of a p-tolyl group at position 3.

Uniqueness

6,7-Dimethoxy-3-p-tolyl-quinoline is unique due to the presence of both methoxy groups and the p-tolyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

6,7-dimethoxy-3-(4-methylphenyl)quinoline

InChI

InChI=1S/C18H17NO2/c1-12-4-6-13(7-5-12)15-8-14-9-17(20-2)18(21-3)10-16(14)19-11-15/h4-11H,1-3H3

InChI Key

CMEIVVNDSVPQKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C3C=C(C(=CC3=C2)OC)OC

Origin of Product

United States

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